
N-Methyl-N-(3-methylenecyclobutyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-(3-methylenecyclobutyl)amine is an organic compound with the molecular formula C6H11N It is a secondary amine where the nitrogen atom is bonded to a methyl group and a 3-methylenecyclobutyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(3-methylenecyclobutyl)amine typically involves the reductive amination of 3-methylenecyclobutanone with methylamine. The reaction is carried out under hydrogenation conditions using a suitable catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2). The reaction proceeds as follows:
- 3-Methylenecyclobutanone is reacted with methylamine in the presence of a reducing agent.
- The mixture is subjected to hydrogenation, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are essential for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-N-(3-methylenecyclobutyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines with different substituents.
Substitution: The compound can undergo nucleophilic substitution reactions where the methylene group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-Methyl-N-(3-methylcyclobutyl)amine.
Substitution: Various substituted amines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-(3-methylenecyclobutyl)amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Methyl-N-(3-methylenecyclobutyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The methylene group in the cyclobutyl ring can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-N-(3-phenylpropyl)amine: Similar structure but with a phenyl group instead of a methylenecyclobutyl group.
N-Methyl-N-butylamine: Similar secondary amine structure but with a butyl group instead of a methylenecyclobutyl group.
Uniqueness
N-Methyl-N-(3-methylenecyclobutyl)amine is unique due to its methylenecyclobutyl group, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
1235440-59-1 |
|---|---|
Molekularformel |
C6H11N |
Molekulargewicht |
97.16 g/mol |
IUPAC-Name |
N-methyl-3-methylidenecyclobutan-1-amine |
InChI |
InChI=1S/C6H11N/c1-5-3-6(4-5)7-2/h6-7H,1,3-4H2,2H3 |
InChI-Schlüssel |
IAVNOPUJGMLCDB-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1CC(=C)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


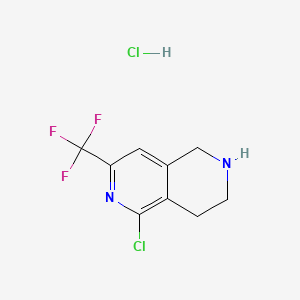
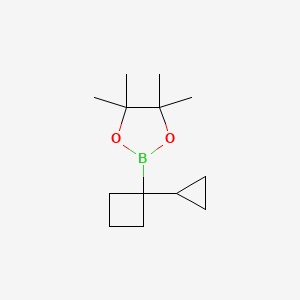
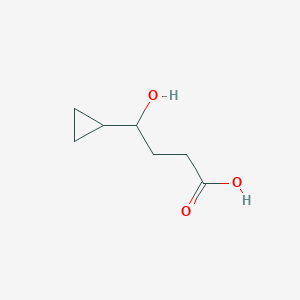
![N-cyclohexyl-2-{[(1-methyl-1H-1,2,3-benzotriazol-6-yl)methyl]amino}acetamide hydrochloride](/img/structure/B13572892.png)
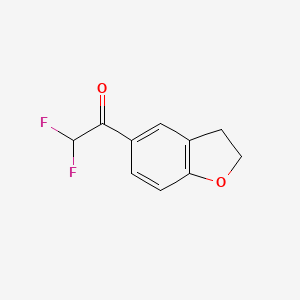

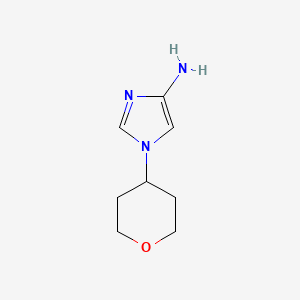
![Benzyl(methyl)[2-(naphthalen-1-yloxy)ethyl]amine](/img/structure/B13572927.png)

![4-[2-(1H-pyrazol-1-yl)propan-2-yl]phenol](/img/structure/B13572945.png)

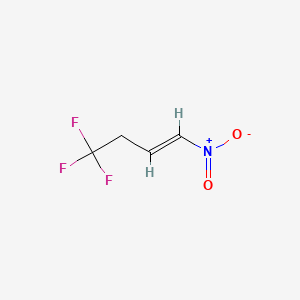
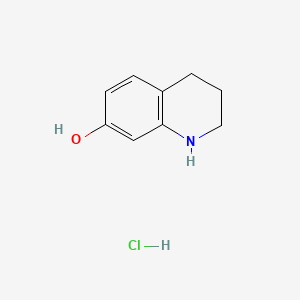
![1-[1-(Difluoromethyl)cyclopentyl]methanaminehydrochloride](/img/structure/B13572961.png)
